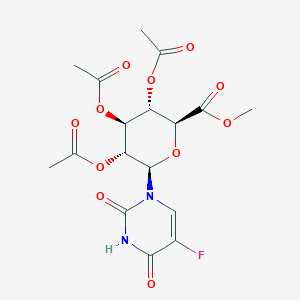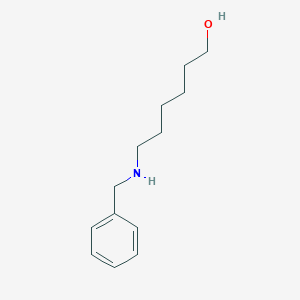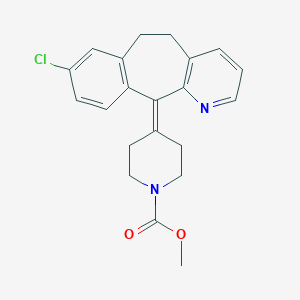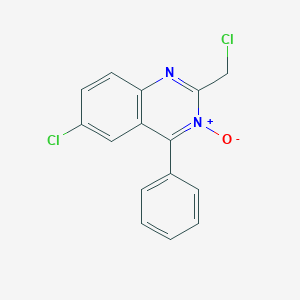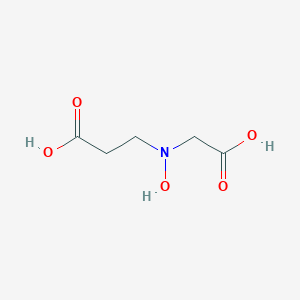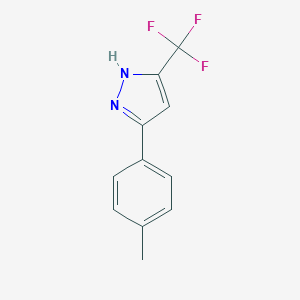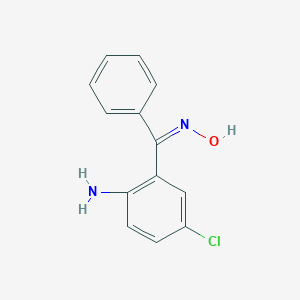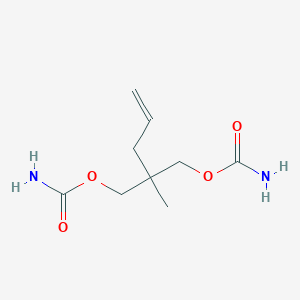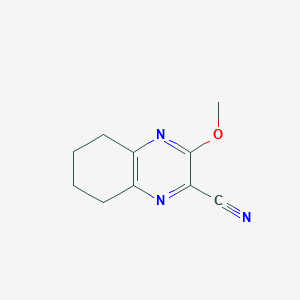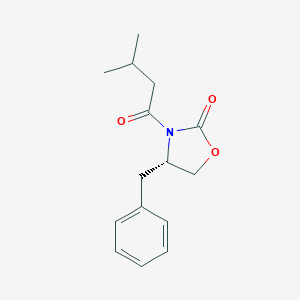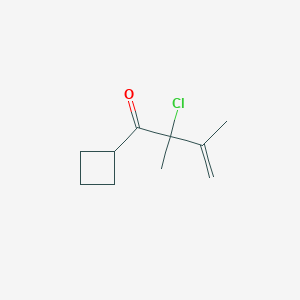![molecular formula C9H9NO2 B144217 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone CAS No. 132120-23-1](/img/structure/B144217.png)
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone, also known as MFP, is a synthetic compound that has been the subject of research in various fields. This molecule belongs to the family of furo[3,2-b]pyrroles, which have shown potential in the development of drugs and materials.
Mechanism Of Action
The mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone may act by inhibiting certain enzymes or by interacting with specific receptors in the body. For example, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical And Physiological Effects
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the growth of cancer cells and reduce inflammation. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have antibacterial and antifungal properties. In vivo studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its unique structural and electronic properties, which make it a useful material for organic electronic devices. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have a low cytotoxicity, making it a potentially safe drug candidate. However, one limitation of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone. One possible area of research is the development of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone as a drug candidate for the treatment of Alzheimer's disease. Another area of research is the use of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in organic electronic devices, such as solar cells and transistors. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with ethyl chloroacetate, followed by cyclization with ammonia in the presence of a palladium catalyst. The yield of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been studied for its potential as a drug candidate. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been investigated for its use in organic electronic devices due to its unique structural and electronic properties.
properties
CAS RN |
132120-23-1 |
|---|---|
Product Name |
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(2-methylfuro[3,2-b]pyrrol-4-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8-9(12-6)3-4-10(8)7(2)11/h3-5H,1-2H3 |
InChI Key |
XXWXHVUFDLMIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
Canonical SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
synonyms |
4H-Furo[3,2-b]pyrrole, 4-acetyl-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



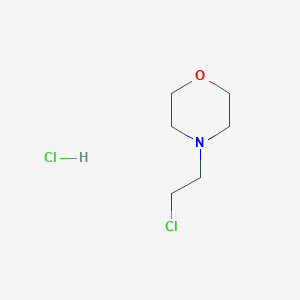
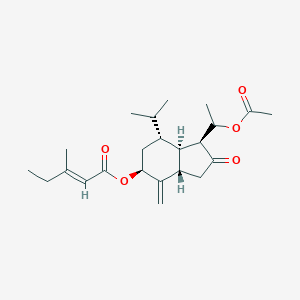
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
